Aspertoxin is primarily sourced from Aspergillus flavus and Aspergillus parasiticus, both of which are common contaminants in agricultural products, particularly grains and nuts. The classification of Aspertoxin falls under the category of mycotoxins, which are toxic compounds produced by fungi that can have detrimental effects on human and animal health. It is structurally related to other mycotoxins such as sterigmatocystin, further highlighting its relevance in the study of fungal metabolites .
The biosynthesis of Aspertoxin involves a complex series of enzymatic reactions that convert primary metabolites into this secondary metabolite. Research indicates that the biosynthetic pathway begins with hexanoate units derived from acetyl-CoA and malonyl-CoA. These precursors undergo various transformations to yield sterigmatocystin, which subsequently leads to the formation of Aspertoxin through hydroxylation reactions catalyzed by specific enzymes, such as OrdA .
The synthesis process can be summarized as follows:
The entire process is tightly regulated by genetic factors encoded within the fungal genome, specifically within gene clusters responsible for mycotoxin biosynthesis .
Aspertoxin has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The chemical formula for Aspertoxin is , indicating it contains 13 carbon atoms, 14 hydrogen atoms, and 5 oxygen atoms. Its structure includes:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed to elucidate the detailed structure of Aspertoxin .
Aspertoxin participates in various chemical reactions that underscore its role as a precursor in aflatoxin biosynthesis:
These reactions illustrate how Aspertoxin serves not only as a toxic compound but also as a critical intermediate in the production of more harmful mycotoxins like aflatoxins .
The mechanism through which Aspertoxin exerts its effects primarily involves its interaction with cellular components within target organisms. Once ingested or absorbed:
Research continues to explore these mechanisms to better understand the health risks associated with exposure to this compound .
These properties are crucial for understanding how Aspertoxin behaves in different environments, particularly in food products where it may pose contamination risks .
Aspertoxin's primary significance lies in its role within the field of mycology and food safety:
Additionally, understanding its properties helps develop strategies for mitigating contamination risks in agricultural practices .
Aspertoxin (chemical name: 1-Hydroxy-O-methylsterigmatocystin) is a hydroxylated derivative of O-methylsterigmatocystin, classified as a xanthone-type mycotoxin. Its molecular formula is C₁₉H₁₄O₇, with a molecular weight of 354.31 g/mol [1] [6]. Structurally, it features a bifuran fused to a dihydroxychromone moiety, distinguished by a methoxy group at C-6 and a hydroxyl group at C-10. This configuration aligns it with the sterigmatocystin family—precursors to aflatoxins—but with modifications influencing its bioactivity. Aspertoxin shares the core polyketide backbone typical of Aspergillus-derived mycotoxins, yet its specific functional groups render it a unique metabolite [6].
Table 1: Key Chemical Properties of Aspertoxin
Property | Value |
---|---|
IUPAC Name | 1-Hydroxy-O-methylsterigmatocystin |
Molecular Formula | C₁₉H₁₄O₇ |
Molecular Weight | 354.31 g/mol |
Chemical Class | Xanthone |
Parent Compound | O-methylsterigmatocystin |
Aspertoxin was identified during the pivotal investigations into aflatoxins following the 1960 "turkey X disease" outbreak in England, where 100,000 turkeys died after consuming Brazilian groundnut meal contaminated with Aspergillus flavus [2] [10]. In 1969, researchers isolated aspertoxin from aflatoxin-producing cultures of A. flavus using chloroform extraction and chromatographic techniques. Initial studies revealed its structural similarity to sterigmatocystin but with distinct hydroxylation and methylation patterns [6]. Early chemical characterization demonstrated its blue fluorescence under UV light—a trait shared with aflatoxins—which aided its detection in fungal extracts. The metabolite was initially termed "hydroxy-O-methylsterigmatocystin," later simplified to aspertoxin, cementing its link to the genus Aspergillus [6].
Aspertoxin occupies a niche role within the biosynthetic hierarchy of Aspergillus mycotoxins. It is a minor metabolite derived from sterigmatocystin, a direct precursor to aflatoxins B₁ and G₁. While aflatoxins are the primary toxins of concern due to their extreme carcinogenicity (Group 1 IARC classification), aspertoxin is produced in significantly lower quantities. Studies indicate its co-occurrence with aflatoxins B₁/B₂ in A. flavus-contaminated substrates, though at concentrations ~50–100× lower [6] [9]. Functionally, aspertoxin contributes to the chemical defense arsenal of Aspergillus spp. against insects and microbes, leveraging its reactive hydroxyl group to interact with biological targets. However, its toxicity profile is less pronounced than aflatoxins, partly due to reduced electrophilicity and metabolic activation potential [8] [9].
Table 2: Aspertoxin vs. Major Aspergillus Mycotoxins
Mycotoxin | Producer Species | Relative Abundance | Role in Biosynthesis |
---|---|---|---|
Aspertoxin | A. flavus (some strains) | Low | Minor shunt metabolite |
Aflatoxin B₁ | A. flavus, A. parasiticus | High | Terminal carcinogen |
Sterigmatocystin | A. versicolor, A. nidulans | Moderate | Aflatoxin precursor |
Ochratoxin A | A. ochraceus, A. carbonarius | High | Nephrotoxin |
Aspertoxin is predominantly synthesized by specific strains of Aspergillus flavus, particularly those belonging to the S-morphotype (sclerotia <400 μm diameter) [5] [9]. Genomic analyses confirm that aspertoxin production correlates with the expression of the afl gene cluster (55 kb), which encodes cytochrome P450 monooxygenases and methyltransferases responsible for hydroxylating and methylating sterigmatocystin intermediates [9]. Notably, not all A. flavus strains produce aspertoxin; biosynthesis is strain-dependent and influenced by environmental factors. Optimal production occurs at 25–30°C and water activity (aw) of 0.95–0.99, conditions typical of tropical climates where A. flavus thrives on crops like corn, peanuts, and tree nuts [5]. Other species, such as A. parasiticus, prioritize aflatoxin G₁/G₂ synthesis over aspertoxin due to variations in their biosynthetic enzymes [9].
Table 3: Fungal Producers of Aspertoxin
Species | Strain Type | Primary Substrates | Environmental Triggers |
---|---|---|---|
Aspergillus flavus | S-morphotype | Maize, peanuts, nuts | High humidity, 25–30°C |
A. nomius | Rare isolates | Rice, spices | Drought stress |
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